molecular formula C19H22O4 B3143715 Benzyl 2,4-dihydroxy-6-pentylbenzoate CAS No. 53530-24-8

Benzyl 2,4-dihydroxy-6-pentylbenzoate

Cat. No.: B3143715
CAS No.: 53530-24-8
M. Wt: 314.4 g/mol
InChI Key: FURJJYWNPJDYDH-UHFFFAOYSA-N
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Description

Benzyl 2,4-dihydroxy-6-pentylbenzoate is a chemical compound with the molecular formula C19H22O4 . It contains a total of 46 bonds, including 24 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 2 aromatic hydroxyls .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several features. It contains 46 bonds in total, including 24 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 2 aromatic hydroxyls .

Scientific Research Applications

Antifungal and Antibacterial Properties

Benzyl 2,4-dihydroxy-6-pentylbenzoate, through its derivatives, has demonstrated significant antifungal and antibacterial properties. Research has shown that certain esters of 2,4-dihydroxy-6-n-pentylbenzoic acid, which include benzyl derivatives, possess potent antifungal activity against fungi like Cladosporium sphaerospermum. Moreover, these compounds have exhibited antibacterial activities against pathogenic strains such as Staphylococcus aureus and Escherichia coli, although their effectiveness is relatively modest compared to their antifungal capabilities (Gianini, Marques, Carvalho, & Honda, 2008).

Liquid-Crystalline Properties

The this compound and its related compounds have been studied for their liquid-crystalline properties. For example, derivatives like 4-pentylbenzoic acid and 4-hexylbenzoic acid, which are structurally similar, exhibit nematic phases, a state of matter in liquid crystals. This property is significant in materials science and could have applications in display technologies and other areas where liquid-crystalline materials are used (Kato, Jin, Kaneuchi, & Uryu, 1993).

Antitumor Potential

Although directly related studies on this compound's antitumor properties are not readily available, research on structurally related compounds like benzothiazoles shows promising antitumor properties. These studies suggest the potential of benzyl derivatives in the development of novel antitumor agents, which could be an area for further research and exploration (Kashiyama et al., 1999).

Environmental Impact and Stability

Related research on benzophenones and benzotriazoles, which share some structural similarities with this compound, has indicated their presence in environmental samples like sediment and sewage sludge. This indicates the stability and persistence of such compounds in the environment, which could have implications for environmental monitoring and pollution studies (Zhang et al., 2011).

Properties

IUPAC Name

benzyl 2,4-dihydroxy-6-pentylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-2-3-5-10-15-11-16(20)12-17(21)18(15)19(22)23-13-14-8-6-4-7-9-14/h4,6-9,11-12,20-21H,2-3,5,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURJJYWNPJDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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